molecular formula C7H7N3O3 B8517394 4-(3-Nitro-pyrazol-1-yl)-but-2-yn-1-ol

4-(3-Nitro-pyrazol-1-yl)-but-2-yn-1-ol

Cat. No.: B8517394
M. Wt: 181.15 g/mol
InChI Key: AWTGVTAOTNPLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Nitro-pyrazol-1-yl)-but-2-yn-1-ol is a nitro-substituted pyrazole derivative with a terminal alkyne alcohol moiety. Its structure comprises a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) functionalized at the 3-position with a nitro group (-NO₂) and linked to a but-2-yn-1-ol chain. This compound is of interest in medicinal and agrochemical research due to the pharmacological versatility of pyrazole derivatives, which often exhibit herbicidal, antifungal, or anti-inflammatory activities.

Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

4-(3-nitropyrazol-1-yl)but-2-yn-1-ol

InChI

InChI=1S/C7H7N3O3/c11-6-2-1-4-9-5-3-7(8-9)10(12)13/h3,5,11H,4,6H2

InChI Key

AWTGVTAOTNPLIC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC#CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following compounds share structural motifs with 4-(3-Nitro-pyrazol-1-yl)-but-2-yn-1-ol, enabling comparative insights:

4-(But-3-ynyloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine

  • Structure : Combines a pyrimidine ring with a pyrazole substituent (iodo at position 4) and a butynyloxy chain.
  • Synthesis: Prepared via slow evaporation of ethanol/acetone solutions, yielding crystalline blocks suitable for X-ray diffraction .
  • Key Differences: Substituent: Iodo (-I) vs. nitro (-NO₂) group on pyrazole. Iodo is a bulky halogen, while nitro is electron-withdrawing. Backbone: Pyrimidine vs. alkyne-alcohol chain. Pyrimidines enhance π-stacking interactions, whereas terminal alkynes increase reactivity.

4-((tert-Butyldimethylsilyl)oxy)-but-2-yn-1-ol Derivatives

  • Structure : Features a silyl-protected alkyne alcohol chain, similar to the terminal hydroxyl group in the target compound.
  • Synthesis : Utilizes Dess-Martin periodinane for oxidation, achieving 68% yield .
  • Key Differences: Protection Strategy: Silyl groups (e.g., TBS) stabilize the alcohol, whereas unprotected hydroxyls (as in the target compound) may enhance solubility or hydrogen-bonding capacity.

Physicochemical and Reactivity Comparison

Property This compound 4-(But-3-ynyloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine Silyl-Protected But-2-yn-1-ol
Molecular Weight ~209.17 g/mol (calculated) ~357.18 g/mol ~472 g/mol (M+1)
Substituent Effects Nitro group enhances electrophilicity Iodo group increases steric hindrance Silyl group reduces polarity
Synthetic Yield Not reported Crystallized via slow evaporation 68% (Dess-Martin oxidation)
Biological Activity Hypothesized herbicidal/antifungal Confirmed herbicidal activity No reported bioactivity

Research Findings and Implications

  • Nitro vs. Halogen Substituents : Nitro groups (electron-withdrawing) in pyrazoles may enhance reactivity toward nucleophilic agents compared to halogens like iodine, which prioritize steric effects .
  • Alkyne-Alcohol Chain : Unprotected hydroxyl groups (as in the target compound) could improve solubility in polar solvents but may complicate stability during synthesis.
  • Agrochemical Potential: Pyrazole-pyrimidine hybrids (e.g., the iodo derivative) demonstrate validated herbicidal activity, suggesting that the nitro analog warrants similar testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.